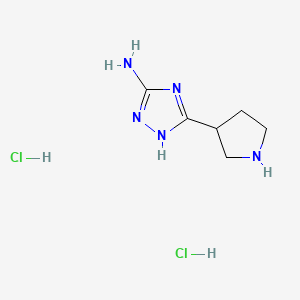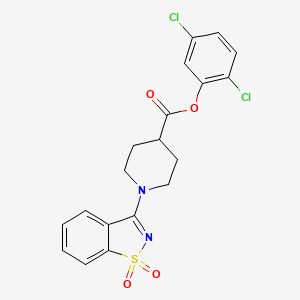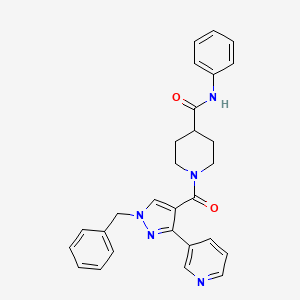![molecular formula C19H16ClFN2O5S2 B7453694 N-[5-[(4-chlorophenyl)sulfonylamino]-2-methoxyphenyl]-4-fluorobenzenesulfonamide](/img/structure/B7453694.png)
N-[5-[(4-chlorophenyl)sulfonylamino]-2-methoxyphenyl]-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-[(4-chlorophenyl)sulfonylamino]-2-methoxyphenyl]-4-fluorobenzenesulfonamide, commonly known as CFTR inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the treatment of cystic fibrosis.
Mécanisme D'action
CFTR inhibitor works by binding to the CFTR protein and blocking its activity. Specifically, CFTR inhibitor binds to a specific site on the CFTR protein called the nucleotide-binding domain 1 (NBD1). This binding prevents the CFTR protein from opening and closing properly, which in turn reduces the transport of salt and water in and out of cells.
Biochemical and Physiological Effects:
CFTR inhibitor has been shown to have a number of biochemical and physiological effects in laboratory experiments. For example, CFTR inhibitor has been shown to reduce the activity of CFTR in cells, which in turn reduces the transport of salt and water. CFTR inhibitor has also been shown to reduce the buildup of mucus in the lungs and other organs, which is a hallmark of cystic fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CFTR inhibitor is that it has been extensively studied in laboratory experiments, which has provided a wealth of information about its mechanism of action and potential applications. However, one limitation of CFTR inhibitor is that it has not yet been approved for clinical use, which means that its potential applications in humans are still being studied.
Orientations Futures
There are several future directions for research on CFTR inhibitor. One direction is to continue studying its potential applications in the treatment of cystic fibrosis. Another direction is to investigate the potential applications of CFTR inhibitor in other diseases or conditions, such as chronic obstructive pulmonary disease (COPD) or asthma. Additionally, future research could focus on developing new and more effective CFTR inhibitors that have fewer side effects and are more effective at reducing mucus buildup in the lungs and other organs.
Méthodes De Synthèse
CFTR inhibitor is synthesized through a multi-step process that involves the reaction of different chemical compounds. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methoxyaniline, which produces N-(4-chlorobenzenesulfonyl)-2-methoxyaniline. This compound is then reacted with 4-fluorobenzenesulfonyl chloride to produce N-[5-(4-chlorobenzenesulfonylamino)-2-methoxyphenyl]-4-fluorobenzenesulfonamide. Finally, this compound is reacted with ammonia to produce CFTR inhibitor.
Applications De Recherche Scientifique
CFTR inhibitor has been extensively studied for its potential applications in the treatment of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTR inhibitor works by blocking the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of salt and water in and out of cells. By inhibiting CFTR, CFTR inhibitor can help to reduce the buildup of mucus in the lungs and other organs, which is a hallmark of cystic fibrosis.
Propriétés
IUPAC Name |
N-[5-[(4-chlorophenyl)sulfonylamino]-2-methoxyphenyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O5S2/c1-28-19-11-6-15(22-29(24,25)16-7-2-13(20)3-8-16)12-18(19)23-30(26,27)17-9-4-14(21)5-10-17/h2-12,22-23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONYALJVZNUIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-O,5-O-dimethyl 4-O-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl] 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate](/img/structure/B7453622.png)
![5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7453627.png)

![2-phenyl-N-[(pyridin-3-yl)methyl]ethene-1-sulfonamide](/img/structure/B7453651.png)

![(3E)-6-chloro-3-[[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-1H-indol-2-one](/img/structure/B7453670.png)
![3-[(2-Methoxyphenyl)methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7453674.png)

![N-benzyl-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide](/img/structure/B7453685.png)

![3-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-5-benzylimidazolidine-2,4-dione](/img/structure/B7453695.png)
![3-[[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7453707.png)
![N-[(2-chlorophenyl)methyl]-3-methyl-5-nitroimidazol-4-amine](/img/structure/B7453724.png)